

CAS number and molecular weight of 1-Iodo-3-nitrobenzene

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Compound of Interest

Compound Name: **1-Iodo-3-nitrobenzene**

Cat. No.: **B031131**

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Technical Guide: 1-Iodo-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and reactivity of **1-Iodo-3-nitrobenzene**, a key intermediate in organic synthesis. The data and protocols presented are intended to support research and development in medicinal chemistry, materials science, and related fields.

Core Compound Data

1-Iodo-3-nitrobenzene, also known as m-nitroiodobenzene, is an aromatic compound featuring both an iodine atom and a nitro group substituted on a benzene ring. This combination of functional groups makes it a versatile reagent in various chemical transformations, particularly in cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds.

Quantitative Data Summary

Property	Value	Citations
CAS Number	645-00-1	[1] [2]
Molecular Formula	C ₆ H ₄ INO ₂	[1] [2]
Molecular Weight	249.01 g/mol	[1] [3] [4]
Appearance	Colorless low melting solid	[5]
Melting Point	35 - 43 °C	[5]
EC Number	211-427-9	[3] [4]
MDL Number	MFCD00007218	[3] [5]

Experimental Protocols

Detailed methodologies for the synthesis of **1-Iodo-3-nitrobenzene** and its application in common cross-coupling reactions are provided below.

Synthesis of 1-Iodo-3-nitrobenzene from m-Nitroaniline

This protocol describes the synthesis of **1-Iodo-3-nitrobenzene** via a diazotization reaction of m-nitroaniline followed by a Sandmeyer-type reaction with potassium iodide.

Materials:

- m-Nitroaniline (100 g)
- Concentrated sulfuric acid (600 g)
- Sodium nitrite
- Potassium iodide (200 g)
- Iodine (200 g)
- Water
- Sulfite solution

Procedure:

- In a suitable reaction vessel, pour 1000 ml of water over 100 g of m-nitroaniline.
- Carefully add 600 g of concentrated sulfuric acid to the mixture. The resulting solution should be clear.
- Cool the solution to 5 °C in an ice bath.
- Diazotize the cooled solution by adding the appropriate amount of sodium nitrite. It is crucial to maintain the temperature below 10 °C during this addition.
- In a separate container, prepare a solution of 200 g of potassium iodide and 200 g of iodine in 200 ml of water.
- Add the diazonium salt solution in portions to the potassium iodide/iodine solution. Nitrogen gas will evolve.
- Once the nitrogen evolution ceases, warm the mixture on a water bath for some time.
- While the mixture is still warm, shake it with a sulfite solution to remove any excess iodine.
- Upon cooling, **1-Iodo-3-nitrobenzene** will crystallize. The product can be collected by filtration. This method is reported to yield a quantitative amount of product with a melting point of 36-38 °C.[\[1\]](#)

Application in Sonogashira Coupling

1-Iodo-3-nitrobenzene is an excellent substrate for Sonogashira coupling reactions to form a carbon-carbon bond between an aryl group and a terminal alkyne. The following is a general procedure that can be adapted for **1-Iodo-3-nitrobenzene**.

Materials:

- **1-Iodo-3-nitrobenzene** (1 mmol)
- Terminal alkyne (1.1-1.5 mmol)

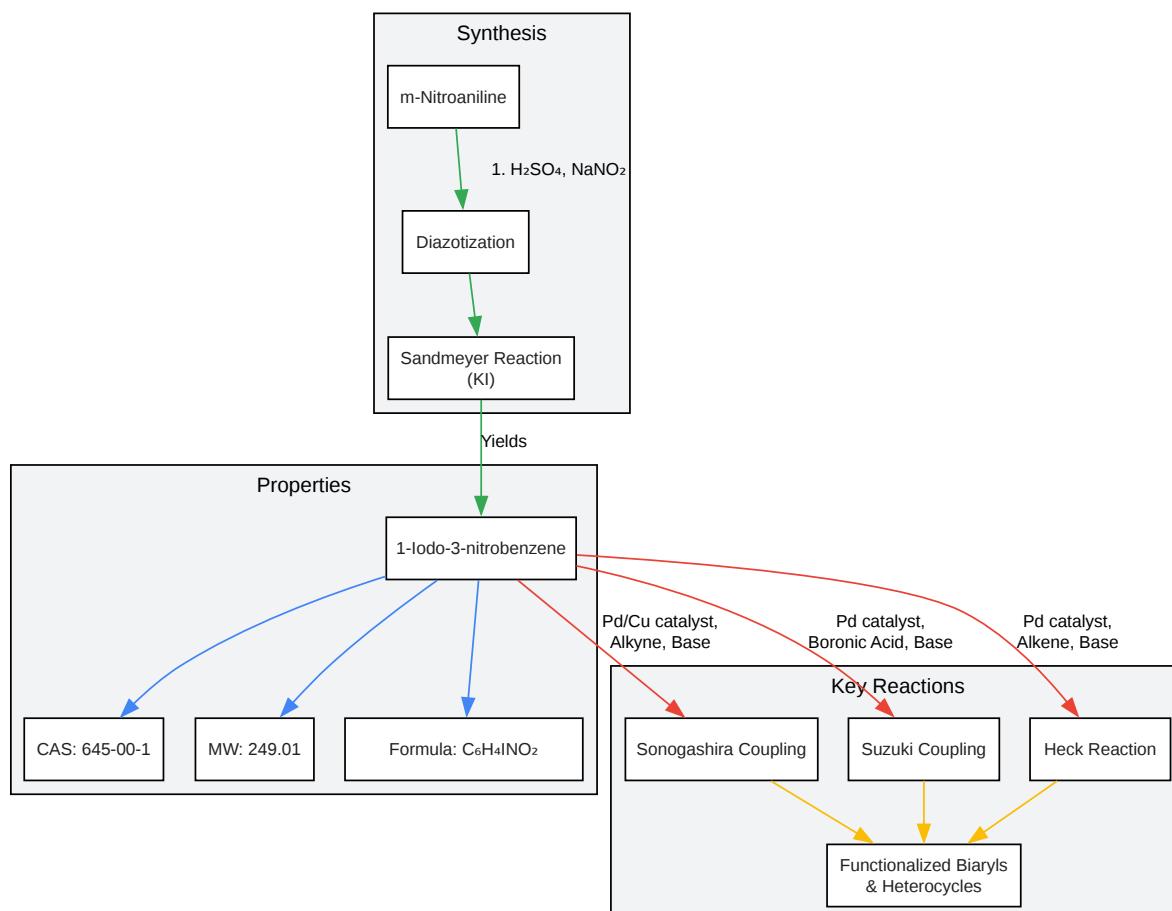
- Dichlorobis(triphenylphosphine)palladium(II) ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$) (1-5 mol%)
- Copper(I) iodide (CuI) (1-5 mol%)
- Triethylamine (TEA) or another suitable base
- Anhydrous solvent (e.g., THF, DMF, or triethylamine itself)

Procedure:

- To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst, copper(I) iodide, and a magnetic stir bar.
- Add the anhydrous solvent, followed by **1-Iodo-3-nitrobenzene**, the terminal alkyne, and the base.
- Stir the reaction mixture at room temperature or heat as required (e.g., 80-100 °C).
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.^[6]
- Upon completion, cool the reaction mixture to room temperature.
- Work-up the reaction by adding water and extracting the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.^{[6][7]}

Logical Relationship Diagram

The following diagram illustrates the key properties and synthetic utility of **1-Iodo-3-nitrobenzene**.



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Caption: Properties, synthesis, and reactions of **1-iodo-3-nitrobenzene**.

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